BenchChemオンラインストアへようこそ!

Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 904687-01-0) is a 1,2,5-trisubstituted benzimidazole building block with a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol. The compound features a cyclopentyl group at N1, a methyl group at C2, and a methyl ester at C5, yielding a predicted XLogP3 of 2.9 and a topological polar surface area of 44.1 Ų.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 904687-01-0
Cat. No. B1492511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate
CAS904687-01-0
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)OC
InChIInChI=1S/C15H18N2O2/c1-10-16-13-9-11(15(18)19-2)7-8-14(13)17(10)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
InChIKeySMFJFPUVXDQACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 904687-01-0): Benchmark Structural and Physicochemical Properties for Procurement Decisions


Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 904687-01-0) is a 1,2,5-trisubstituted benzimidazole building block with a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol . The compound features a cyclopentyl group at N1, a methyl group at C2, and a methyl ester at C5, yielding a predicted XLogP3 of 2.9 and a topological polar surface area of 44.1 Ų . It is commercially available at 98% purity from major suppliers including Sigma-Aldrich (Combi-Blocks) and Leyan . The benzimidazole scaffold with N1-cyclopentyl substitution has been specifically claimed in DGAT1 inhibitor patents for diabetes and obesity indications, establishing this substitution pattern as pharmacologically relevant [1].

Why Generic Substitution Fails for Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate: Structural Specificity Drives Functional Differentiation


Within the benzimidazole-5-carboxylate class, three structural variables—the N1 substituent identity, the presence or absence of a C2-methyl group, and the C5 ester vs. carboxylic acid functionality—independently control lipophilicity, metabolic stability, and target engagement [1][2]. The N1-cyclopentyl group has been specifically enumerated alongside N1-cyclohexyl and N1-phenyl in DGAT1 inhibitor patents as providing optimal steric and lipophilic complementarity to the enzyme active site, implying that N1-methyl, N1-ethyl, or N1-unsubstituted analogs would not replicate this binding profile [1]. The C2-methyl group further distinguishes this compound from the des-methyl analog (CAS 1355246-90-0), which lacks the steric and electronic contribution of the C2 substituent known to influence both conformational preference and metabolic oxidative susceptibility [2]. Finally, the methyl ester at C5 confers a predicted XLogP3 of ~2.9, substantially higher than the ~1.5–2.5 range expected for the corresponding free carboxylic acid (CAS 944722-26-3), directly impacting membrane permeability and formulation behavior . These three structural features are not independent; substituting any one of them produces a compound with a different preclinical profile, precluding generic interchange.

Quantitative Differentiation Evidence for Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 904687-01-0) vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Advantage of the Methyl Ester Over the Free Carboxylic Acid Analog

The target compound, as a C5 methyl ester, has a predicted XLogP3 of 2.9 . The corresponding free carboxylic acid analog, 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid (CAS 944722-26-3; MW 244.29 g/mol), is predicted to have a substantially lower logP in the range of ~1.5–2.5 based on the removal of the methyl ester moiety and the addition of an ionizable carboxyl group . This ~0.4–1.4 log unit difference places the ester in a more favorable lipophilicity range for passive membrane permeability according to Lipinski's Rule of Five guidelines, while the acid may require active transport or prodrug strategies for cellular uptake.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Heavy Atom Count Differentiation of the C2-Methyl Group vs. the Des-Methyl Analog

The target compound (MW 258.32 g/mol, 19 heavy atoms) carries a C2-methyl substituent absent in the des-methyl analog methyl 1-cyclopentyl-1H-benzimidazole-5-carboxylate (CAS 1355246-90-0; MW 244.29 g/mol, 17 heavy atoms) . The C2-methyl group adds 14.03 g/mol and introduces steric bulk adjacent to the N1-cyclopentyl group, which in benzimidazole SAR has been shown to influence the dihedral angle between the N1 substituent and the benzimidazole plane, thereby modulating target binding conformation [1]. The des-methyl analog also has a different C2 hybridization (C2–H vs. C2–CH₃), eliminating a potential site for metabolic oxidation while also removing a hydrophobic contact point.

Molecular recognition Steric bulk Scaffold diversity

N1-Cyclopentyl Pharmacophore Validation via DGAT1 Inhibitor Patent Claims

The N1-cyclopentyl benzimidazole scaffold is explicitly claimed in US Patent US20090197926A1 as a preferred embodiment for DGAT1 inhibition, where R1 is selected from cyclopentyl, cyclohexyl, and phenyl [1]. The patent teaches that compounds with N1-cyclopentyl substitution inhibit acetyl CoA:diacylglycerol acyltransferase (DGAT1) activity, a validated target for type II diabetes and obesity. While no IC₅₀ value is publicly available for the exact target compound, closely related benzimidazole DGAT1 inhibitors in the same scaffold class have demonstrated potent inhibition with IC₅₀ values as low as 0.7 nM against human DGAT1 (CHEMBL4585408) and 1.4 nM against mouse DGAT1 [2]. N1-unsubstituted or N1-methyl benzimidazoles are not covered by this patent's claims, indicating that the cyclopentyl group is structurally required for the claimed DGAT1 activity.

DGAT1 inhibition Metabolic disease Diabetes

Antimicrobial Activity Baseline for the Benzimidazole-5-Carboxylate Ester Class vs. Amide/Amidine Derivatives

A systematic SAR study by Ozden et al. (2005) evaluated a series of benzimidazole-5-carboxylic acid alkyl ester (methyl and ethyl) derivatives against S. aureus, MRSA, S. faecalis, MRSE, E. coli, and C. albicans [1]. Simple acetamide derivatives at C2 were essentially inactive, while aromatic amidine derivatives (compounds 13f–h) exhibited MIC values of 1.56–0.39 µg/mL against MRSA and MRSE, representing the most potent antibacterial activity in the series [1]. This study establishes that the benzimidazole-5-carboxylate ester core can support potent antimicrobial activity (sub-µg/mL MIC) when appropriately substituted at C2. The target compound, bearing a C2-methyl group rather than the C2-amidine found in the most active derivatives, would be expected to show baseline rather than optimized antimicrobial activity, but the ester core itself is validated as compatible with antimicrobial potency.

Antimicrobial MRSA Benzimidazole SAR

Optimal Research and Procurement Application Scenarios for Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 904687-01-0)


DGAT1 Inhibitor Lead Optimization and SAR Expansion

This compound serves as a key synthetic intermediate or scaffold-hopping starting point for DGAT1 inhibitor programs targeting type II diabetes and obesity. The N1-cyclopentyl substitution pattern is explicitly validated by US20090197926A1 [1], and the C5 methyl ester provides a synthetic handle for further derivatization (hydrolysis to the acid, amidation, or transesterification). Procurement of this specific compound, rather than the des-methyl or N1-unsubstituted analogs, ensures that SAR studies begin with the pharmacophoric elements (N1-cyclopentyl, C2-methyl) already in place.

Benzimidazole-5-Carboxylate Antimicrobial Scaffold Diversification

Building on the class-level antimicrobial activity established by Ozden et al. (MIC 0.39–1.56 µg/mL against MRSA/MRSE for optimized C2-amidine derivatives) [2], this compound can be used as a starting material for synthesizing novel C2-functionalized analogs through the C2-methyl group or via ester hydrolysis followed by amide/amidine coupling at C5. The C2-methyl group offers a distinct steric and electronic environment compared to previously explored C2 substituents (amides, amidines, phenyl), potentially accessing novel antimicrobial SAR space.

Physicochemical Property Control in Benzimidazole Library Design

With a predicted XLogP3 of 2.9 and a topological polar surface area of 44.1 Ų , this compound occupies a favorable drug-like physicochemical space. It can serve as a reference standard for logP and permeability calibration in benzimidazole-focused library design, where the C5 methyl ester provides a neutral, moderately lipophilic reference point compared to the more polar carboxylic acid analog (CAS 944722-26-3) or more lipophilic tert-butyl ester derivatives.

HCV NS5B Polymerase Inhibitor Scaffold Exploration

The benzimidazole core with N1-cyclopentyl substitution was identified by Boehringer Ingelheim as part of the preliminary SAR for HCV NS5B polymerase inhibitors, where the N1-cycloalkyl (cyclopentyl or cyclohexyl), C2-aromatic/heteroaromatic, and C5-carboxylic acid triad was essential for activity [3]. While this compound carries C2-methyl rather than the preferred C2-aryl group, it can be used as a minimalist scaffold for probing the steric tolerance at C2 or as a synthetic precursor for C2–H activation and subsequent C–C bond formation to install aromatic groups.

Quote Request

Request a Quote for Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.